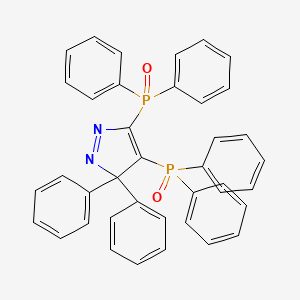
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphoryl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.
Applications De Recherche Scientifique
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole exerts its effects involves its interaction with molecular targets. The diphenylphosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Known for its use as a bidentate ligand in hydroformylation reactions.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another ligand used in various metal-catalyzed reactions.
Uniqueness
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
66119-33-3 |
|---|---|
Formule moléculaire |
C39H30N2O2P2 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
4,5-bis(diphenylphosphoryl)-3,3-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)37-38(45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36)40-41-39(37,31-19-7-1-8-20-31)32-21-9-2-10-22-32/h1-30H |
Clé InChI |
OMBHVOLMNOPDJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=C(N=N2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


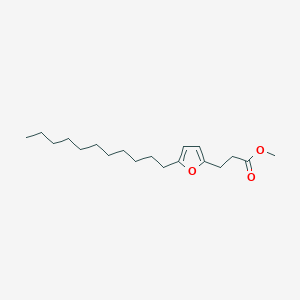
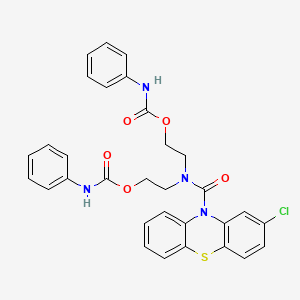
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
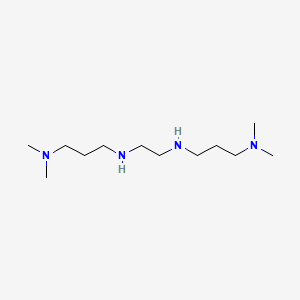
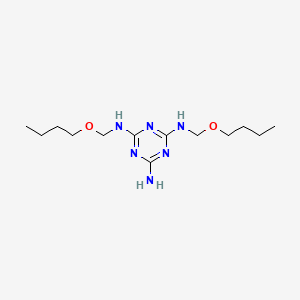
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
